2'-Azetidinomethyl-2,3-dichlorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

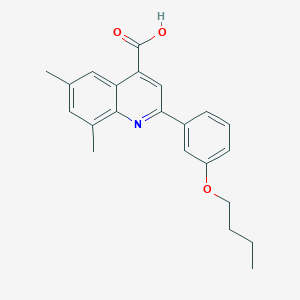

2'-Azetidinomethyl-2,3-dichlorobenzophenone is a compound that can be associated with the broader class of azetidin-2-ones, which are four-membered cyclic lactams known as beta-lactams. These structures are recognized for their utility as building blocks in the synthesis of various organic molecules, particularly due to the strain energy associated with the beta-lactam skeleton . While the specific compound is not directly discussed in the provided papers, the general chemical behavior and synthesis methods for azetidin-2-ones can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of azetidin-2-ones typically involves exploiting the beta-lactam synthon methods, which utilize the selective bond cleavage of the strained ring for further transformations . For compounds similar to 2'-Azetidinomethyl-2,3-dichlorobenzophenone, the synthesis might entail steps such as imination of beta-halo ketones, dichlorination, and dehydrohalogenation, as seen in the synthesis of 2-(dichloromethylene)azetidines . Additionally, the synthesis of related compounds can involve reactions with ketenes generated from chloroacetyl chloride and triethylamine , or cyclocondensation of Schiff bases with chloroacetyl chloride .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. For instance, X-ray crystallography studies on related compounds have indicated the importance of torsional angles and configurations for antiproliferative activity . Although the exact molecular structure of 2'-Azetidinomethyl-2,3-dichlorobenzophenone is not provided, it can be inferred that the presence of the azetidin-2-one core and the dichlorobenzophenone moiety would significantly influence its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions due to their strained ring structure. For example, they can react with electrophilic reagents, undergo alkoxyhalogenation, and hydrolyze to pyrrolidin-3-ones . Additionally, they can be involved in rearrangement reactions, such as the conversion of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters . These reactions highlight the versatility of azetidin-2-ones as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained cyclic structure and substituents. The compounds within this class have been used to synthesize a variety of biologically significant molecules, including antibiotics and antitumor agents . The presence of substituents like the dichlorobenzophenone group in 2'-Azetidinomethyl-2,3-dichlorobenzophenone would affect its lipophilicity, electronic properties, and overall reactivity. These properties are essential for the compound's potential applications in medicinal chemistry and material science.

Aplicaciones Científicas De Investigación

Synthesis and Stability

2-(Dichloromethylene)azetidines, a class related to 2'-Azetidinomethyl-2,3-dichlorobenzophenone, are identified as stable exocyclic enamines. These compounds are synthesized through the imination of β-halo ketones, followed by α′,α′-dichlorination and subsequent 1,4-dehydrohalogenation. Notably, their synthesis is straightforward, can be conducted on a multigram scale, and yields are generally favorable. These azetidines exhibit smooth reactions towards electrophilic reagents, as demonstrated by their ready alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones (Mangelinckx et al., 2008).

Biochemical Evaluation and Antitumor Agents

In a study exploring the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, several compounds exhibited potent antiproliferative properties. Compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed substantial antiproliferative activity in MCF-7 breast cancer cells. These compounds also disrupted the microtubular structure in cells, caused G2/M arrest, and induced apoptosis, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Synthetic Versatility

3,3-Diarylazetidines are prepared from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation, which includes a wide range of (hetero)aromatics and phenols, such as complex phenols like β-estradiol. The N-Cbz group is essential for reactivity, providing stabilization of an intermediate carbocation on the azetidine's four-membered ring. The synthesized azetidines can be further derivatized into drug-like compounds, leveraging the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Propiedades

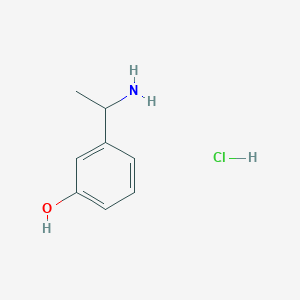

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEZZARQTKEDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643724 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,3-dichlorobenzophenone | |

CAS RN |

898755-21-0 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)